2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid
Overview
Description
“2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole synthesis has been a subject of interest due to its broad range of chemical and biological properties . Starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted enabled the synthesis of 4,5-disubstituted imidazoles . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N -arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1 H -imidazoles .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical and Chemical Properties Analysis
As a derivative of imidazole, “this compound” likely shares some of the physical and chemical properties of imidazole. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Chemistry and Synthesis
Catalysis
Imidazole derivatives play a significant role in catalytic processes. For example, imidazole-4-carbohydroxamic acids have been used to study the catalytic hydrolysis of specific esters, shedding light on the mechanistic aspects of catalysis and potential applications in synthetic organic chemistry (Kunitake & Horie, 1975).
Drug Design and Synthesis
The structure of 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid derivatives has been leveraged in the design and synthesis of new drugs. For instance, certain imidazole derivatives have been synthesized and evaluated for their antimicrobial, antimalarial, and antitubercular activities, demonstrating the compound's relevance in the development of new therapeutic agents (Vekariya et al., 2017).
Enzyme Inhibition Studies
These compounds have also been explored for their enzyme inhibition properties. A study on the biology-oriented synthesis of certain derivatives showed significant β-glucuronidase inhibitory activity, suggesting potential for the development of enzyme inhibitors (Salar et al., 2017).
Material Science
In material science, the unique properties of imidazole derivatives are exploited for various applications, including the synthesis of new materials and the study of their properties (Gi & Baltes, 2005).
Corrosion Inhibition
Interestingly, amino acid-based imidazole zwitterions, which share a structural resemblance to this compound, have been synthesized and found to be effective corrosion inhibitors for mild steel, demonstrating the potential of these compounds in industrial applications (Srivastava et al., 2017).
Future Directions
Imidazole and its derivatives continue to be a subject of interest in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring more biological activities and developing more efficient synthetic routes for imidazole and its derivatives .
Properties
IUPAC Name |
2-acetyl-1-methylimidazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4(10)6-8-5(7(11)12)3-9(6)2/h3H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIQOYOOCGCHMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CN1C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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